molecular formula C9H16N2O4 B2619674 methyl (2S)-2-(morpholine-4-carbonylamino)propanoate CAS No. 1173675-91-6

methyl (2S)-2-(morpholine-4-carbonylamino)propanoate

Cat. No. B2619674
CAS RN: 1173675-91-6
M. Wt: 216.237
InChI Key: MZBISYFAISXWOF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-(morpholine-4-carbonylamino)propanoate, also known as MMCP, is a chemical compound commonly used in scientific research. MMCP is a derivative of proline, an amino acid commonly found in proteins. This compound has gained attention in recent years due to its potential applications in various fields, including biochemistry, pharmacology, and medicine.

Scientific Research Applications

Methyl (2S)-2-(morpholine-4-carbonylamino)propanoate has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of peptides and proteins. methyl (2S)-2-(morpholine-4-carbonylamino)propanoate is also used as a substrate for enzymes, which can be used to study enzyme kinetics and mechanisms. Additionally, methyl (2S)-2-(morpholine-4-carbonylamino)propanoate has been used in drug discovery and development, as it can serve as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(morpholine-4-carbonylamino)propanoate is not fully understood. However, it is known to inhibit the activity of certain enzymes, including proteases and peptidases. methyl (2S)-2-(morpholine-4-carbonylamino)propanoate may also interact with other proteins and molecules in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
methyl (2S)-2-(morpholine-4-carbonylamino)propanoate has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects, as well as anticoagulant and antithrombotic properties. methyl (2S)-2-(morpholine-4-carbonylamino)propanoate has also been shown to inhibit tumor growth and metastasis in some studies. Additionally, methyl (2S)-2-(morpholine-4-carbonylamino)propanoate may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl (2S)-2-(morpholine-4-carbonylamino)propanoate is its versatility in scientific research. It can be used in a wide range of applications, including drug discovery, enzyme kinetics, and protein synthesis. methyl (2S)-2-(morpholine-4-carbonylamino)propanoate is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of methyl (2S)-2-(morpholine-4-carbonylamino)propanoate is its cost, as it can be expensive to obtain pure methyl (2S)-2-(morpholine-4-carbonylamino)propanoate for research purposes.

Future Directions

There are several future directions for methyl (2S)-2-(morpholine-4-carbonylamino)propanoate research. One potential area of research is the development of methyl (2S)-2-(morpholine-4-carbonylamino)propanoate-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of methyl (2S)-2-(morpholine-4-carbonylamino)propanoate and its effects on various enzymes and proteins. Finally, methyl (2S)-2-(morpholine-4-carbonylamino)propanoate could potentially be used as a tool for studying protein-protein interactions and other complex biological processes.
Conclusion:
In conclusion, methyl (2S)-2-(morpholine-4-carbonylamino)propanoate is a versatile compound with a wide range of applications in scientific research. Its synthesis method is well established, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use, methyl (2S)-2-(morpholine-4-carbonylamino)propanoate has the potential to be a valuable tool in drug discovery, enzyme kinetics, and protein synthesis. Further research is needed to fully understand the mechanism of action of methyl (2S)-2-(morpholine-4-carbonylamino)propanoate and its potential applications in various fields.

Synthesis Methods

Methyl (2S)-2-(morpholine-4-carbonylamino)propanoate is synthesized through a multistep process involving the reaction of proline with morpholine-4-carbonyl chloride and methyl chloroformate. The resulting product is purified using column chromatography to obtain pure methyl (2S)-2-(morpholine-4-carbonylamino)propanoate. This synthesis method has been well established and is widely used in research laboratories.

properties

IUPAC Name

methyl (2S)-2-(morpholine-4-carbonylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-7(8(12)14-2)10-9(13)11-3-5-15-6-4-11/h7H,3-6H2,1-2H3,(H,10,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBISYFAISXWOF-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-2-(morpholine-4-carbonylamino)propanoate

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